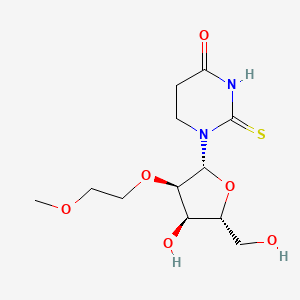

Uridine, 2'-O-(2-methoxyethyl)-2-thio-

Description

Significance of Nucleoside Modifications in Oligonucleotide Chemistry

Natural DNA and RNA oligonucleotides are of limited therapeutic use because they are rapidly degraded by nucleases present in the body. oup.com Chemical modifications are essential to overcome these limitations. researchgate.net The primary goals of these modifications are to increase stability against nuclease degradation, enhance binding affinity and specificity to the target RNA sequence, and improve pharmacokinetic and pharmacodynamic properties. oup.comresearchgate.nettandfonline.com By altering the sugar, base, or phosphate (B84403) backbone of the nucleotides, scientists can create oligonucleotides with drug-like characteristics, enabling their use in applications like antisense technology, siRNAs, and aptamers. oup.combiosyn.com

Evolution of 2'-Ribose Modifications in Nucleic Acid Research

The journey of oligonucleotide modification began with first-generation compounds, most notably phosphorothioates (PS), where a non-bridging oxygen in the phosphate backbone is replaced by sulfur. tandfonline.com While PS modification significantly enhances nuclease resistance, it can also lead to reduced binding affinity for the target RNA. nih.gov This led to the development of second-generation modifications, which primarily focused on the 2'-position of the ribose sugar. tandfonline.com

Initial 2'-modifications included 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F), which were found to increase binding affinity and nuclease resistance. oup.comtandfonline.com Among the most successful and advanced second-generation modifications is the 2'-O-(2-methoxyethyl) (2'-O-MOE) group. springernature.com These 2'-modifications have become a cornerstone in the design of antisense oligonucleotides (ASOs), often used in "gapmer" designs where a central DNA-like region is flanked by modified nucleotides to confer high target affinity and stability. nih.gov

Rationale for the Design and Investigation of Uridine (B1682114), 2'-O-(2-methoxyethyl)-2-thio-

The design of Uridine, 2'-O-(2-methoxyethyl)-2-thio- is a prime example of a rational drug design strategy, aiming to combine the beneficial properties of two distinct modifications to achieve a synergistic effect. The goal is to create a nucleoside that, when incorporated into an oligonucleotide, provides superior stability, binding affinity, and specificity.

The 2'-O-MOE modification is a well-characterized second-generation antisense modification that imparts several advantageous properties to oligonucleotides. biosearchtech.com When incorporated, it enhances the binding affinity for complementary RNA targets, with a reported increase in melting temperature (Tm) of approximately 0.9 to 1.6 °C per modification. oup.combiosearchtech.comnih.gov This increased affinity is largely due to the conformational preorganization of the sugar into a C3'-endo pucker, which is characteristic of an A-form RNA-like duplex geometry. biosyn.comoup.comnih.gov This rigid conformation reduces the entropic penalty of duplex formation. oup.com Furthermore, 2'-O-MOE modifications provide significant resistance to nuclease degradation, a critical feature for in vivo applications. nih.govnih.gov

Table 1: Properties Conferred by 2'-O-(2-methoxyethyl) (MOE) Modification

| Property | Description | References |

|---|---|---|

| Binding Affinity | Increases melting temperature (Tm) by ~0.9-1.6°C per modification when paired with RNA. | oup.combiosearchtech.comnih.gov |

| Conformation | Locks the sugar pucker in a C3'-endo (A-form) conformation, preorganizing the strand for duplex formation. | oup.comnih.gov |

| Nuclease Resistance | Provides robust protection against enzymatic degradation, increasing the half-life of the oligonucleotide. | nih.govnih.gov |

| Toxicity Profile | Generally associated with lower cellular toxicity compared to first-generation modifications. | |

The substitution of the oxygen atom at the C2 position of uridine with a sulfur atom, creating 2-thiouridine (B16713) (s²U), also profoundly influences oligonucleotide properties. This modification is found naturally in transfer RNAs (tRNAs), where it plays a critical role in the efficiency and fidelity of translation. caymanchem.comnih.gov The 2-thio modification strongly promotes a C3'-endo sugar conformation, similar to the 2'-O-MOE group, which helps to stabilize A-form duplexes. genelink.comsemanticscholar.org This conformational restriction is a key factor in the observed increase in duplex stability, particularly for s²U-A base pairs. caymanchem.comnih.gov In one study, a single s²U substitution in a DNA nonamer increased the Tm of the DNA:RNA hybrid by 9.4°C. semanticscholar.org Additionally, the 2-thio modification enhances base pairing specificity, favoring pairing with adenosine (B11128) over guanosine (B1672433), thereby reducing wobble base pairing. caymanchem.comgenelink.com

Table 2: Properties Conferred by 2-Thiouridine (s²U) Modification

| Property | Description | References |

|---|---|---|

| Duplex Stability | Significantly increases the thermal stability (Tm) of duplexes, especially with RNA targets. | semanticscholar.orgnih.gov |

| Conformation | Strongly preorganizes the sugar into a C3'-endo pucker, restricting the nucleoside's dynamics. | genelink.comsemanticscholar.org |

| Pairing Specificity | Enhances discrimination between A and G, improving the fidelity of base pairing. | caymanchem.comgenelink.com |

| Natural Occurrence | Found in the wobble position of tRNAs, indicating a functional role in biological RNA interactions. | nih.govnih.gov |

The rationale for creating Uridine, 2'-O-(2-methoxyethyl)-2-thio- is based on the hypothesis that the individual benefits of the 2'-O-MOE and 2-thio modifications can be additive or even synergistic. semanticscholar.org Both modifications independently favor the C3'-endo sugar conformation required for A-form helices, which is the preferred geometry for RNA-targeted antisense oligonucleotides. nih.govsemanticscholar.org

Research has shown that combining these two modifications generates synergistic stereoelectronic effects. semanticscholar.org This dual modification is expected to "lock" the nucleoside into the optimal conformation for binding with even greater rigidity than either modification alone. This enhanced conformational preorganization is the basis for achieving exceptionally high RNA binding affinity and increased nuclease resistance. semanticscholar.org The combination of the 2-thio group's influence on base pairing and the 2'-O-MOE group's favorable hydration and steric properties is designed to create a superior building block for the next generation of oligonucleotide therapeutics. nih.govsemanticscholar.org

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2O6S |

|---|---|

Molecular Weight |

320.36 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one |

InChI |

InChI=1S/C12H20N2O6S/c1-18-4-5-19-10-9(17)7(6-15)20-11(10)14-3-2-8(16)13-12(14)21/h7,9-11,15,17H,2-6H2,1H3,(H,13,16,21)/t7-,9-,10-,11-/m1/s1 |

InChI Key |

DDODCZXXMOICNE-QCNRFFRDSA-N |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=S)CO)O |

Canonical SMILES |

COCCOC1C(C(OC1N2CCC(=O)NC2=S)CO)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Uridine, 2 O 2 Methoxyethyl 2 Thio

Synthetic Methodologies for the Uridine (B1682114), 2'-O-(2-methoxyethyl)-2-thio- Monomer

The synthesis of the 2'-O-(2-methoxyethyl)-2-thiouridine monomer is a multi-step process that requires precise control over regioselectivity and stereochemistry. The general strategy involves either the sequential introduction of the 2-thio and 2'-O-MOE moieties onto a uridine precursor or the synthesis of each modified component (the sugar and the base) before their condensation.

Precursor Synthesis and Regioselective Functionalization

The synthesis typically commences from a readily available starting material, such as uridine itself or a simple sugar like L-arabinose or D-glucose. nih.govacs.orgresearchgate.net A common and efficient strategy for introducing modifications at the 2'-position involves the formation of a 2,2'-anhydro-uridine intermediate. This constrained bicyclic structure activates the 2'-position for nucleophilic attack.

For instance, a synthetic route can start from L-arabinose, which is first condensed with cyanamide (B42294) in a basic medium to yield an aminooxazoline intermediate. nih.govacs.org This intermediate serves as a precursor for generating O²,2′-anhydro-l-uridine. nih.govacs.org The regioselective functionalization primarily focuses on protecting the 3'- and 5'-hydroxyl groups to direct subsequent reactions to the desired positions on the ribose and the nucleobase. Protecting groups such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) are frequently employed for the temporary protection of hydroxyl functions. nih.gov

| Starting Material | Key Intermediate | Purpose |

| L-Arabinose | O²,2′-anhydro-l-uridine | Precursor for 2'-O-alkylation nih.govacs.org |

| Uridine | 3',5'-di-O-protected Uridine | Allows for selective modification of the nucleobase and 2'-position |

| D-Glucose | 3-O-methoxyethylallofuranose | Precursor for 2-O-(2-methoxyethyl)ribose researchgate.net |

Introduction of the 2-Thio Moiety

The conversion of the C2-carbonyl group of the uracil (B121893) ring to a thiocarbonyl is a key transformation. This thionation step significantly enhances the binding affinity of the resulting oligonucleotide. Various thionating agents can be employed for this purpose. While methods for creating 4-thiouridine (B1664626) are well-documented nih.govrsc.org, specific conditions are required for the regioselective thionation at the C2 position.

The synthesis of 2-thiouridine (B16713) often involves treating a protected uridine derivative with a thionating agent. A common approach for synthesizing related 2-thiouracil (B1096) nucleosides involves the condensation of a protected ribofuranosyl donor with silylated 2-thiouracil, catalyzed by agents like tin(IV) chloride to ensure N-glycosylation over S-glycosylation. nih.govnih.gov An alternative route involves the direct thionation of a pre-formed nucleoside. The development of efficient 2-thiolation methods for uridine at position 34 in tRNA, catalyzed by thiouridylase enzymes like MnmA in E. coli, highlights the biological significance of this modification, though chemical synthesis follows different principles. nih.gov

Introduction of the 2'-O-(2-methoxyethyl) Moiety

The 2'-O-MOE group is a hallmark of second-generation antisense oligonucleotides, conferring enhanced nuclease resistance and binding affinity. biosearchtech.com A prevalent method for its introduction is the ring-opening of a 2,2'-anhydrouridine (B559692) precursor. nih.govacs.orgresearchgate.net

This reaction is typically carried out by treating the anhydro-nucleoside with 2-methoxyethanol (B45455) in the presence of a suitable Lewis acid or base. For example, a suspension of aluminum powder in 2-methoxyethanol can be refluxed to form an aluminum alkoxide, which then reacts with the anhydro-nucleoside to yield the desired 2'-O-(2-methoxyethyl)uridine. nih.gov Another approach involves using tris-(2-methoxyethyl)borate for the ring-opening reaction. researchgate.net Alternatively, direct alkylation of a 2'-hydroxyl group can be achieved using an alkylating agent such as 1-methanesulfonyloxy-2-methoxyethane in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). nih.gov

The synthetic strategy must consider the order of introducing the 2-thio and 2'-O-MOE groups. One pathway involves first synthesizing 2'-O-MOE-uridine and then performing the thionation at the C2 position. Conversely, one could synthesize 2-thiouridine first, protect the hydroxyl groups, and then introduce the 2'-O-MOE moiety. The choice of route depends on the compatibility of the reaction conditions and protecting groups.

| Method | Reagents | Key Feature |

| Anhydro Ring Opening | O²,2′-anhydro-uridine, 2-methoxyethanol, Aluminum powder | Stereospecific introduction of the 2'-O-MOE group nih.gov |

| Anhydro Ring Opening | O-2,2'-anhydro-5-methyluridine, tris-(2-methoxyethyl)borate | Improved process for pyrimidine (B1678525) derivatives researchgate.net |

| Direct Alkylation | Protected Uridine, 1-methanesulfonyloxy-2-methoxyethane, NaH or t-BuOK | Direct attachment of the MOE side chain nih.gov |

Stereochemical Control and Purity Assessment

Controlling the stereochemistry of the ribose sugar, particularly at the C1' and C2' centers, is critical for the biological activity of the final oligonucleotide. The synthesis of stereochemically pure 2'-O-(2-methoxyethyl)-phosphorothioate oligonucleotides has been achieved using chiral oxazaphospholidine-containing nucleosides, demonstrating the importance of stereocontrol. rsc.orgresearchgate.net The ring-opening of 2,2'-anhydro nucleosides is generally a stereospecific reaction that yields the ribo-configuration.

Purity and structural integrity are assessed at each step using a combination of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and assess the purity of intermediates and the final product. nih.gov

Mass Spectrometry (MS) , often Electrospray Ionization Mass Spectrometry (ESMS), confirms the molecular weight of the synthesized compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ³¹P) is indispensable for elucidating the detailed chemical structure, confirming the position of modifications, and assessing stereochemistry. researchgate.netnih.gov

Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Assembly

To be incorporated into an oligonucleotide chain using automated solid-phase synthesis, the modified nucleoside monomer must be converted into a phosphoramidite building block. This involves the protection of the 5'-hydroxyl group and the phosphitylation of the 3'-hydroxyl group.

5'-O-Dimethoxytrityl (DMT) Protection Strategies

The protection of the 5'-hydroxyl group is a crucial step, and the 4,4'-dimethoxytrityl (DMT) group is the standard choice for this purpose in oligonucleotide synthesis. nih.govumich.edu The DMT group offers several advantages: it is selectively introduced onto the sterically less hindered primary 5'-hydroxyl group, it is stable to the conditions of phosphoramidite chemistry, and it can be removed under mild acidic conditions. wikipedia.orgresearchgate.net

The 5'-O-DMT protection is typically achieved by reacting the modified nucleoside with dimethoxytrityl chloride (DMT-Cl) in an anhydrous solvent like pyridine (B92270). nih.govumich.edu The use of a base such as 2,6-lutidine has been shown to improve the yield and regioselectivity of the dimethoxytritylation reaction. researchgate.net

Following the successful 5'-O-DMT protection, the final step in creating the building block is the phosphitylation of the 3'-hydroxyl group. This is accomplished by reacting the 5'-O-DMT protected nucleoside with a phosphitylating agent, most commonly 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the final phosphoramidite monomer ready for oligonucleotide synthesis. nih.gov

| Step | Reagent | Purpose |

| 5'-Hydroxyl Protection | Dimethoxytrityl chloride (DMT-Cl), Pyridine or 2,6-Lutidine | Protects the 5'-OH during subsequent reactions and facilitates purification nih.govresearchgate.net |

| 3'-Hydroxyl Phosphitylation | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite | Introduces the reactive phosphoramidite moiety for oligonucleotide chain elongation nih.gov |

Phosphitylation for Phosphoramidite Generation

The conversion of the protected Uridine, 2'-O-(2-methoxyethyl)-2-thio- nucleoside into its phosphoramidite derivative is a critical step for its use in automated solid-phase oligonucleotide synthesis. This process, known as phosphitylation, introduces a phosphine-based group at the 3'-hydroxyl position, rendering it reactive for coupling reactions.

The synthesis of related 2'-O-substituted phosphoramidites has been well-documented. For instance, the phosphitylation of 5'-O-dimethoxytrityl (DMT)-protected 2'-O-(2-methoxyethyl)-L-uridine has been achieved using chloro-2-cyanoethoxy-N,N-diisopropylaminophosphine, yielding the corresponding phosphoramidite in yields of approximately 65-67%. nih.gov A similar strategy is applicable to the 2-thio-derivatized compound.

The general reaction involves the treatment of the 5'-O-DMT protected Uridine, 2'-O-(2-methoxyethyl)-2-thio- with a phosphitylating agent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane. The resulting 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is then purified and prepared for use in oligonucleotide synthesis.

| Reagent/Step | Description | Typical Yield | Reference |

| 5'-O-DMT-2'-O-MOE-L-uridine | Starting material for phosphitylation | - | nih.gov |

| Chloro-2-cyanoethoxy-N,N-diisopropylaminophosphine | Phosphitylating agent | - | nih.gov |

| Phosphitylation | Conversion to phosphoramidite | 65-67% | nih.gov |

This data is for the analogous compound 2'-O-(2-methoxyethyl)-L-uridine.

Solid-Phase Oligonucleotide Synthesis Incorporating Uridine, 2'-O-(2-methoxyethyl)-2-thio-

The incorporation of Uridine, 2'-O-(2-methoxyethyl)-2-thio- into a growing oligonucleotide chain is achieved via automated solid-phase synthesis using the phosphoramidite method. nih.govnih.gov This cyclic process involves four main steps: deblocking, coupling, capping, and oxidation.

Coupling Efficiency and Reaction Kinetics

| Parameter | Description | Typical Value/Condition | Reference |

| Coupling Yield | Percentage of successful phosphoramidite coupling per cycle | >98-99% (for similar modified phosphoramidites) | nih.govnih.gov |

| Activator | Acidic azole catalyst to initiate coupling | 1H-tetrazole, 5-ethylthio-1H-tetrazole | researchgate.net |

| Coupling Time | Duration of the coupling reaction | A few minutes to 12 minutes | nih.gov |

Deprotection and Cleavage Strategies for Modified Oligonucleotides

Once the oligonucleotide synthesis is complete, the protecting groups must be removed, and the oligonucleotide must be cleaved from the solid support. This is a crucial step, as the conditions must be carefully chosen to avoid degradation of the modified oligonucleotide, particularly the sensitive 2-thio group.

Standard deprotection procedures often involve treatment with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). glenresearch.com However, for oligonucleotides containing sensitive moieties, milder deprotection strategies are often necessary. These can include:

Ultra-mild Deprotection: Using reagents like potassium carbonate in methanol (B129727). nih.gov

Triethylamine (B128534) and Lithium Hydroxide: A mixture of triethylamine and lithium hydroxide in methanol has been used for rapid deprotection. nih.gov

The 2-thio group is susceptible to oxidation. Therefore, the choice of oxidizing agent during the synthesis cycle and the deprotection conditions are critical. A 0.02 M iodine solution in a mixture of THF, water, and pyridine has been shown to be a promising oxidizing agent that minimizes side reactions at the 2-thiocarbonyl group. umich.edu

The final deprotection step for 2'-O-silyl protected RNA, which is a common strategy, involves the use of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF). glenresearch.com

| Deprotection Stage | Reagents | Conditions | Reference |

| Cleavage and Base Deprotection (Standard) | Ammonium hydroxide/methylamine (AMA) | Room temperature to 55°C | glenresearch.com |

| Cleavage and Base Deprotection (Mild) | Potassium carbonate in methanol | Room temperature | nih.gov |

| 2'-Silyl Group Deprotection | Tetrabutylammonium fluoride (TBAF) or Triethylamine trihydrofluoride (TEA·3HF) | Room temperature | glenresearch.com |

Purification and Characterization of Modified Oligonucleotides

After deprotection and cleavage, the crude oligonucleotide product is a mixture containing the full-length product as well as shorter, failed sequences. Purification is therefore essential to obtain a homogenous product.

Purification: High-performance liquid chromatography (HPLC) is the most common method for purifying modified oligonucleotides. Reversed-phase (RP-HPLC) is often used for "DMT-on" purification, where the lipophilic DMT group on the full-length product allows for its separation from the "DMT-off" failure sequences. Anion-exchange HPLC can also be used to separate oligonucleotides based on their charge (i.e., length).

Characterization: The identity and purity of the final modified oligonucleotide are confirmed using a combination of analytical techniques:

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the oligonucleotide, verifying the successful incorporation of the modified nucleoside.

HPLC Analysis: Analytical HPLC is used to assess the purity of the final product.

| Technique | Purpose | Expected Outcome |

| Reversed-Phase HPLC | Purification and Purity Assessment | Separation of full-length product from failure sequences |

| Anion-Exchange HPLC | Purification and Purity Assessment | Separation based on oligonucleotide length |

| Mass Spectrometry (ESI or MALDI) | Identity Confirmation | Measurement of the correct molecular weight |

| NMR Spectroscopy (1H, 31P) | Structural Confirmation | Verification of the presence of modifications and overall structure |

Structural and Conformational Analysis of Oligonucleotides Containing Uridine, 2 O 2 Methoxyethyl 2 Thio

Impact on Ribose Sugar Conformation

Preference for C3'-endo Sugar Pucker

The 2'-O-(2-methoxyethyl) modification, like other 2'-O-alkyl substitutions, strongly favors a C3'-endo (North) sugar pucker. glenresearch.combiosearchtech.com This preference is attributed to the gauche effect between the O2' and O4' atoms of the ribose ring, which is enhanced by the presence of the electronegative 2'-O-MOE group. researchgate.net This conformational preorganization towards the C3'-endo pucker is a key factor in the enhanced binding affinity of 2'-O-MOE modified oligonucleotides to their RNA targets. biosearchtech.com

Pseudorotational Analysis and Conformational Preorganization

Pseudorotational analysis provides a detailed description of the sugar pucker by defining the phase angle (P) and amplitude of pucker. For unmodified RNA, the sugar exists in a dynamic equilibrium between the C3'-endo (North, P ≈ 0° to 36°) and C2'-endo (South, P ≈ 144° to 180°) conformations. researchgate.net The incorporation of 2'-O-MOE and 2-thio modifications significantly shifts this equilibrium towards the C3'-endo state.

The 2'-O-MOE group conformationally preorganizes the oligonucleotide for the duplex state by reducing the conformational space of the substituent in the single strand. capes.gov.br Most of the preferred conformations of the 2'-O-MOE group are compatible with the minor groove topology of an A-type duplex. capes.gov.br The 2-thio modification further reinforces this preorganization. researchgate.net This conformational preorganization minimizes the entropic penalty upon duplex formation, contributing to the enhanced thermodynamic stability of oligonucleotides containing Uridine (B1682114), 2'-O-(2-methoxyethyl)-2-thio-.

| Modification | Predominant Sugar Pucker | Pseudorotational Phase Angle (P) | Reference |

| Unmodified RNA | C3'-endo / C2'-endo equilibrium | ~0-36° / ~144-180° | researchgate.net |

| 2'-O-(2-methoxyethyl) | C3'-endo | North | glenresearch.combiosearchtech.com |

| 2-thiouridine (B16713) | C3'-endo | North | researchgate.netnih.govgenelink.com |

| Uridine, 2'-O-(2-methoxyethyl)-2-thio- | Strongly C3'-endo | North | researchgate.net |

Influence on Overall Oligonucleotide Duplex and Hybrid Conformation

The conformational rigidity imposed by the Uridine, 2'-O-(2-methoxyethyl)-2-thio- modification at the nucleoside level translates into significant effects on the global conformation of oligonucleotide duplexes.

Stabilization of A-form Helical Geometries

Nucleic acid duplexes can adopt several helical forms, with the most common being the B-form for DNA and the A-form for RNA. libretexts.org The A-form helix is characterized by a wider, more compact right-handed structure with the base pairs displaced from the helical axis. libretexts.org The strong preference for the C3'-endo sugar pucker induced by the 2'-O-MOE and 2-thio modifications decisively favors the adoption of an A-form helical geometry in oligonucleotide duplexes. glenresearch.comnih.govnih.gov Even when incorporated into a DNA strand, these modifications can induce a shift towards an A-like conformation, particularly in the local region surrounding the modification.

Conformational Adjustments in RNA:RNA and RNA:DNA Heteroduplexes

In RNA:RNA duplexes, which naturally adopt an A-form geometry, the incorporation of Uridine, 2'-O-(2-methoxyethyl)-2-thio- serves to further stabilize this conformation. The preorganization of the modified strand reduces the entropic cost of duplex formation, leading to increased thermal stability. biosearchtech.comresearchgate.net

In RNA:DNA heteroduplexes, the situation is more complex as DNA prefers a B-form helix. The presence of Uridine, 2'-O-(2-methoxyethyl)-2-thio- in the DNA strand promotes a local A-like conformation, facilitating more favorable pairing with the complementary RNA strand. This conformational mimicry of RNA structure is a key reason for the enhanced affinity of antisense oligonucleotides containing this type of modification for their target RNA. researchgate.net The combination of the 2-thio and 2'-O-modifications has been shown to significantly boost thermodynamic stability in such heteroduplexes. researchgate.net

| Duplex Type | Effect of Uridine, 2'-O-(2-methoxyethyl)-2-thio- | Resulting Conformation | Reference |

| RNA:RNA | Stabilization of existing A-form | A-form | nih.govnih.gov |

| RNA:DNA | Induces A-like conformation in the modified strand | A-form like | researchgate.net |

Base-Pair Geometry and Stacking Interactions within Duplexes

The 2-thio modification on the uracil (B121893) base directly influences base-pairing and stacking interactions. The substitution of the 2-oxygen with a larger, more polarizable sulfur atom alters the hydrogen bonding pattern and electronic properties of the base.

The 2-thiouridine modification has been shown to enhance the specificity of base pairing, favoring pairing with adenosine (B11128) (A) over guanosine (B1672433) (G). researchgate.netnih.gov This is attributed to the altered hydrogen bonding capabilities of the 2-thio group compared to the 2-oxo group. While a standard U:G wobble base pair is possible, the s²U:G pair is less stable. nih.gov This increased discrimination can be beneficial in therapeutic applications where high fidelity of target recognition is paramount.

Perturbations in Base-Pair Parameters (e.g., Opening, Propeller Twist)

The introduction of Uridine, 2'-O-(2-methoxyethyl)-2-thio- into an oligonucleotide duplex induces notable changes in local base-pair geometry. These perturbations are a composite of the effects from both the 2-thio and the 2'-O-MOE modifications.

The 2-thio modification is known to rigidify the sugar pucker, strongly favoring a C3'-endo conformation, which is characteristic of A-form RNA helices. oup.comnih.govgenelink.com This pre-organization of the sugar-phosphate backbone contributes to a more rigid and ordered helix. This rigidity can influence base-pair parameters. For instance, studies on thio-substituted uracils have shown that this modification can significantly increase the propeller twist parameter in A-type microhelices. mdpi.com A higher propeller twist can enhance the stability of the base pair by improving intra-strand base stacking, although it can also alter the accessibility of the base edges in the major and minor grooves.

The 2'-O-MOE group, which resides in the minor groove, further influences the local conformation. While it enhances binding affinity and nuclease resistance, its bulkiness can also introduce steric constraints that affect base-pair parameters. nih.gov The combination of the A-form geometry enforced by the 2-thio group and the steric presence of the 2'-O-MOE moiety results in a unique set of base-pair parameters that are distinct from either modification alone.

Table 1: Effect of Thio-Substitution on Helical Parameters

| Parameter | Unmodified Uridine Helix | 2-Thiouridine Modified Helix | Observation |

|---|---|---|---|

| Propeller Twist | Standard | Increased | Thio-substitution can increase the propeller twist, enhancing base stacking. mdpi.com |

| Sugar Pucker | Flexible (C2'-endo/C3'-endo) | Predominantly C3'-endo | The 2-thio group stabilizes the 3'-endo sugar conformation, promoting an A-form helix. oup.comnih.gov |

Analysis of Base Overlap and Inter-Nucleotide Stacking

The stacking interactions between adjacent base pairs are a primary stabilizing force in nucleic acid duplexes. The presence of Uridine, 2'-O-(2-methoxyethyl)-2-thio- significantly modulates these interactions.

The 2'-O-MOE group also contributes to stacking. By locking the sugar into the C3'-endo pucker, it promotes the A-form geometry, which is characterized by significant base stacking. The combination of these two modifications is expected to result in a highly organized and stable helical structure, primarily driven by favorable stacking interactions that are pre-arranged before duplex formation.

Table 2: Comparative Base Overlap Areas

| Duplex Step | Overlap Area (Ų) | Reference |

|---|---|---|

| G7-U8/U9'-C10' (Unmodified) | 11.04 | nih.gov |

| G7-s²U8/s²U9'-C10' (Modified) | 3.86 | nih.gov |

This table illustrates a specific case where the introduction of adjacent 2-thiouridines led to a significant reduction in the base overlap area, indicating weaker stacking at that step in the crystal structure. nih.gov

Role of Sulfur in Molecular Interactions and Hydrogen Bonding Networks

The replacement of the C2-oxygen with sulfur introduces a "soft" atom into the nucleobase, altering its electronic properties and interaction potential. This has profound effects on hydrogen bonding, van der Waals forces, and interactions with the surrounding solvent.

Influence of the 2-Thio Group on Hydrogen Bonding Capabilities

The 2-thio group significantly alters the hydrogen bonding pattern of the uridine base. The thiocarbonyl group (C=S) is a weaker hydrogen bond acceptor compared to the carbonyl group (C=O) of a standard uridine. nih.govacs.org This has a direct impact on non-canonical base pairing, for example, by weakening the wobble pair with guanosine. acs.orgnih.gov

Conversely, the electron-withdrawing nature of the 2-thio group increases the acidity of the N3-imino proton. oup.comnih.gov This makes the N3-H a stronger hydrogen bond donor, resulting in a more stable Watson-Crick base pair with adenosine. oup.com Spectroscopic studies have confirmed that the imino proton in an s²U-A pair forms a stronger hydrogen bond compared to a U-A pair. oup.com

In the context of an unusual s²U:s²U self-pair, a C=S···H–N hydrogen bond can form. nih.govacs.org High-resolution crystal structures show that the length of this hydrogen bond (around 3.3-3.4 Å) is surprisingly similar to a canonical C=O···H–N bond, despite the larger atomic radius of sulfur. nih.govacs.org However, due to the weaker acceptor strength of the thiocarbonyl, the interaction is presumed to be energetically weaker. acs.org

Van der Waals Interactions and Minor Groove Characteristics

Both the 2-thio and the 2'-O-MOE modifications are located in or project into the minor groove of the helix, significantly altering its characteristics. Van der Waals forces play a crucial role in the stability and recognition of these modified helices. nih.gov

The sulfur atom of the 2-thio group has a larger van der Waals radius than oxygen (1.80 Å for sulfur vs. 1.52 Å for oxygen). This increased bulk must be accommodated within the minor groove. In duplexes with multiple adjacent 2-thio modifications, this can lead to structural reorganization to avoid steric clashes. nih.gov

Analysis of Water Structure in the Vicinity of Modified Nucleotides

The hydration shell around a nucleic acid duplex is critical for its stability and conformation. Modifications like the 2-thio group can alter the local water structure.

Despite the thiocarbonyl being a weaker H-bond acceptor, the sulfur atom can still participate in hydrogen bonds with water molecules. semanticscholar.org Crystallographic studies have shown that the S2 atom can be situated within hydrogen-bonding distance (3.4–3.5 Å) of water oxygen atoms. semanticscholar.org Therefore, the 2-thiolation does not necessarily result in a significant desolvation penalty. semanticscholar.org However, in cases where the sulfur atom is involved directly in a base-pairing hydrogen bond, it may become fully desolvated. semanticscholar.org

Biophysical Characterization of Uridine, 2 O 2 Methoxyethyl 2 Thio Modified Oligonucleotides

Hybridization Thermodynamics and Affinity Enhancement

The ability of a modified oligonucleotide to bind with high affinity and specificity to its complementary nucleic acid target is paramount for its function. The 2'-MOE and 2-thiouridine (B16713) modifications are known to independently augment the thermodynamic stability of nucleic acid duplexes. nih.gov The 2'-MOE group pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for A-form helices like RNA and DNA:RNA hybrids, thereby increasing binding affinity. nih.govacs.org The 2-thio modification on uracil (B121893) has also been demonstrated to enhance duplex stability. nih.gov

The melting temperature (Tm) is a critical parameter for assessing the thermal stability of a nucleic acid duplex. Studies on oligonucleotides containing 2'-O-alkylated 2-thiouridine derivatives have shown that these modifications lead to the formation of stable duplexes with complementary RNA. nih.gov Research on the closely related 2'-O-methyl-2-thiouridine (s²Um) modification has provided quantitative insights into this stabilization. When incorporated into oligonucleotides, s²Um significantly increases the Tm of duplexes with complementary RNA strands, indicating enhanced hybridization affinity. nih.gov For instance, the introduction of s²Um can lead to a substantial increase in Tm compared to unmodified oligonucleotides. nih.gov

Table 1: Illustrative Melting Temperatures (Tm) of Modified Oligonucleotide Duplexes Note: Data for the closely related 2'-O-methyl-2-thiouridine (s²Um) is presented as a proxy due to the limited availability of specific data for 2'-O-(2-methoxyethyl)-2-thio-uridine.

| Oligonucleotide Sequence (5'-3') | Complementary Strand | Modification | Tm (°C) | Reference |

|---|---|---|---|---|

| GCGAGs²UmGUCUCG | CGAGACCUCGC (RNA) | 2'-O-methyl-2-thiouridine | 68.5 | nih.gov |

| GCGAGUGUCUCG | CGAGACCUCGC (RNA) | Unmodified | 63.2 | nih.gov |

The enhanced thermal stability conferred by the 2'-MOE-s²U modification can be quantified by determining the changes in thermodynamic parameters: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). A more negative ΔG° indicates a more stable duplex. The increased stability from 2'-modifications often stems from a more favorable enthalpic contribution (ΔH°), which reflects stronger stacking and hydrogen bonding interactions, and a less unfavorable entropic contribution (ΔS°), related to the pre-organization of the single-stranded oligonucleotide. nih.gov

For duplexes containing s²Um, the thermodynamic data reveals a significant stabilization, as evidenced by a more negative ΔG°37 value compared to the unmodified duplex. This stabilization is primarily driven by a more favorable enthalpy change.

Table 2: Thermodynamic Parameters for Modified Oligonucleotide Duplex Formation Note: Data for the closely related 2'-O-methyl-2-thiouridine (s²Um) is presented as a proxy.

| Duplex | Modification | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |

|---|---|---|---|---|---|

| GCGAGs²UmGUCUCG / CGAGACCUCGC (RNA) | 2'-O-methyl-2-thiouridine | -79.9 | -215.3 | -16.1 | nih.gov |

| GCGAGUGUCUCG / CGAGACCUCGC (RNA) | Unmodified | -76.3 | -206.9 | -15.0 | nih.gov |

A crucial attribute for any oligonucleotide probe or therapeutic is its ability to discriminate between a perfectly matched target sequence and one containing a mismatch. Oligonucleotides containing 2-thiouracil (B1096) bases have been shown to exhibit superior base discrimination abilities, particularly against complementary RNA strands. nih.gov The presence of the 2-thio group can amplify the destabilizing effect of a mismatch, leading to a larger decrease in melting temperature (ΔTm) compared to an unmodified oligonucleotide. This enhanced specificity is highly desirable for applications such as single nucleotide polymorphism (SNP) detection. nih.gov

For instance, an oligonucleotide containing s²Um across from a mismatched base (e.g., G, C, or U) in an RNA target shows a greater Tm reduction than the corresponding unmodified duplex. nih.gov This indicates that the 2'-O-alkyl-2-thio modification improves the ability to distinguish between correct and incorrect base pairings.

The stabilizing effect of a nucleotide modification can be influenced by the identity of the neighboring base pairs. While comprehensive studies on the sequence context dependence of the 2'-MOE-s²U modification are limited, research on other 2'-modified oligonucleotides suggests that the thermodynamic benefits are generally additive and can be modeled using nearest-neighbor parameters. nih.gov However, the precise magnitude of the stabilization may vary depending on the local sequence environment.

Enzymatic Stability and Nuclease Resistance Profiles

A major hurdle for in vivo applications of oligonucleotides is their rapid degradation by nucleases. Chemical modifications are essential to enhance their stability and prolong their biological half-life. The 2'-MOE modification is well-established to confer significant nuclease resistance. biosearchtech.com

Oligonucleotides are susceptible to degradation by 3'-exonucleases, such as snake venom phosphodiesterase (SVPD). The bulky 2'-MOE group provides steric hindrance that protects the phosphodiester backbone from enzymatic cleavage. Studies have shown that oligonucleotides with 2'-O-methoxyethyl modifications exhibit substantially increased stability against SVPD compared to unmodified DNA. nih.gov The combination of the 2'-MOE group with a phosphorothioate (B77711) backbone, another nuclease-resistant modification, can further enhance this stability. nih.gov While specific kinetic data for 2'-MOE-s²U is scarce, it is expected to exhibit high resistance to 3'-exonucleases due to the presence of the 2'-MOE group.

Resistance to Endonucleases

A critical attribute for the in vivo application of therapeutic oligonucleotides is their ability to resist degradation by nucleases, particularly endonucleases that cleave within the nucleic acid strand. The 2'-O-MOE modification is well-established to significantly enhance nuclease resistance. biosearchtech.comgenelink.com The presence of the bulky 2'-O-MOE group provides steric hindrance, which impedes the approach and catalytic action of nucleases. nih.gov

While direct quantitative data for oligonucleotides containing the specific combined modification of Uridine (B1682114), 2'-O-(2-methoxyethyl)-2-thio- is not extensively tabulated in publicly available literature, studies on closely related modifications provide strong evidence of enhanced stability. For instance, oligonucleotides modified with 2'-O-MOE exhibit substantially longer half-lives in the presence of serum and nucleases compared to their unmodified counterparts. nih.gov The addition of a 2-thio modification to the uracil base is also known to contribute to nuclease resistance.

To illustrate the typical improvements in nuclease resistance conferred by the 2'-O-MOE modification, the following table, adapted from studies on similar modifications, demonstrates the general trend of increased stability.

| Oligonucleotide Type | Modification | Half-life (in serum) |

| Unmodified Oligonucleotide | None | Minutes |

| 2'-O-MOE Modified Oligonucleotide | 2'-O-(2-methoxyethyl) | Hours to Days nih.gov |

This table represents a generalized trend based on available literature for 2'-O-MOE modifications. Specific values can vary depending on the sequence, number of modifications, and experimental conditions.

Molecular Mechanisms Underlying Enhanced Nuclease Stability

The enhanced resistance of oligonucleotides modified with Uridine, 2'-O-(2-methoxyethyl)-2-thio- to endonucleases stems from a combination of structural and conformational factors.

The primary mechanism of protection is steric hindrance . The 2'-O-MOE group is a bulky substituent that physically blocks the active site of nucleases, preventing the phosphodiester backbone from being properly positioned for cleavage. nih.gov This steric shield is a well-documented feature of 2'-O-alkyl modifications. biosearchtech.com

The 2-thio modification on the uracil base can further contribute to nuclease stability. The substitution of the oxygen atom at the C2 position with a larger sulfur atom can alter the local conformation and electronic properties of the nucleobase. This can lead to more subtle changes in the helical structure and hydration patterns of the oligonucleotide duplex, which may also contribute to discouraging nuclease binding and activity. While the primary driver of nuclease resistance is the 2'-O-MOE group, the 2-thio modification is expected to provide an additive or synergistic effect.

Solution-State Biophysical Characterization

Understanding the solution-state structure of modified oligonucleotides is crucial for predicting their hybridization behavior and biological activity. Circular dichroism (CD) and UV-Vis spectroscopy are powerful techniques for this purpose.

Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis

Circular dichroism (CD) spectroscopy is highly sensitive to the helical geometry of nucleic acids. The shape and intensity of the CD spectrum can distinguish between different helical forms, such as A-form, B-form, and Z-form DNA, as well as various RNA secondary structures.

For oligonucleotides containing 2'-O-MOE modified uridines, the CD spectra of their duplexes with complementary RNA typically exhibit a strong positive band around 260-270 nm and a negative band around 210 nm, which are characteristic features of an A-form helix . researchgate.netresearchgate.net This is consistent with the C3'-endo sugar pucker induced by the 2'-O-MOE modification.

UV-Vis Spectroscopy for Duplex Formation and Denaturation Studies

UV-Vis spectroscopy is a fundamental tool for monitoring the formation and thermal stability of oligonucleotide duplexes. The melting temperature (Tm), the temperature at which 50% of the duplex dissociates into single strands, is a key parameter for assessing the thermodynamic stability of a duplex.

The incorporation of 2'-O-MOE modifications is known to significantly increase the thermal stability of oligonucleotide duplexes when hybridized to complementary RNA. biosearchtech.com This increase in Tm is attributed to the favorable C3'-endo sugar conformation, which pre-organizes the oligonucleotide for binding, and the enhanced stacking interactions. Studies on 2'-O-methyl-2-thiouridine, a related modification, have also shown that the 2-thio group can enhance the stability of base pairing with adenine (B156593).

The following table presents representative melting temperature data for oligonucleotides containing 2'-O-MOE modifications compared to unmodified oligonucleotides, illustrating the stabilizing effect.

| Oligonucleotide Duplex | Tm (°C) | ΔTm per modification (°C) |

| Unmodified DNA/RNA | ~55 | - |

| 2'-O-MOE DNA/RNA | >70 | +1.5 to +2.5 |

Data is representative and adapted from literature on 2'-O-MOE modified oligonucleotides. Actual Tm values are dependent on sequence, length, salt concentration, and the number and position of modifications.

It is expected that oligonucleotides containing Uridine, 2'-O-(2-methoxyethyl)-2-thio- would exhibit a similar or even greater increase in thermal stability compared to those with only the 2'-O-MOE modification, due to the additional stabilizing contribution of the 2-thiouracil base when paired with adenosine (B11128).

Molecular Mechanisms in Nucleic Acid Based Research Applications

Small Interfering RNA (siRNA) and RNA Interference (RNAi) Contexts

In the RNA interference (RNAi) pathway, double-stranded siRNAs are processed by the cellular machinery to guide the cleavage of a complementary mRNA target. Chemical modifications like Uridine (B1682114), 2'-O-(2-methoxyethyl)-2-thio- are strategically incorporated into siRNA duplexes to improve their research and therapeutic potential.

For an siRNA to be active, it must be recognized and loaded into the RNA-Induced Silencing Complex (RISC), a key component of which is an Argonaute (Ago) protein, typically Ago2 in humans. nih.govresearchgate.net The chemical structure of the siRNA can significantly influence this loading process.

RISC Loading and Strand Selection : The introduction of 2'-MOE modifications into an siRNA duplex can influence the asymmetric loading of the guide (antisense) and passenger (sense) strands into RISC. nih.gov Strategic placement of 2'-MOE can facilitate the preferential loading of the desired guide strand, which enhances specificity and reduces off-target effects that might be caused by the passenger strand. nih.gov

Ago2 Interaction : Research on the related 2'-O-[2-(methoxy)ethyl]-2-thiothymidine analog indicates that the combined modification results in only minor structural perturbations to the A-form duplex. ebi.ac.uk This suggests a high degree of compatibility with the RNAi machinery, which has evolved to recognize such duplexes. Studies on other advanced modifications have shown that they can help anchor the siRNA guide strand within the PAZ domain of the Ago2 protein, improving complex stability. nih.gov The combination of the 2'-MOE and 2-thio modifications is considered promising for RNAi applications due to its favorable structural and stability properties. ebi.ac.uk

The ultimate goal of siRNA modification is to enhance the potency and duration of gene silencing. Uridine, 2'-O-(2-methoxyethyl)-2-thio- contributes to this in two primary ways.

Increased Stability and Half-Life : Unmodified siRNAs are susceptible to rapid degradation by nucleases. The 2'-MOE modification provides excellent resistance to nuclease activity, extending the half-life of the siRNA in biological systems. biosearchtech.comnih.gov This increased stability leads to a more durable gene silencing effect.

Enhanced Potency : The high binding affinity conferred by the modification can increase the potency of the siRNA, meaning a lower concentration is required to achieve the same level of gene knockdown. This was demonstrated in a comparative study where 2'-MOE modified ASOs were consistently more effective at suppressing RNA levels than the same sequences modified with 2'-O-methyl groups. idtdna.com The combination of 2'-MOE with a 2-thio modification is expected to further enhance this effect. Research on siRNAs with other advanced, stereopure chemical modifications has demonstrated that such improvements can lead to potent and durable silencing in vivo, lasting for several weeks after a single administration in mouse models. researchgate.netnih.gov

| Research Finding | Implication for Uridine, 2'-O-(2-methoxyethyl)-2-thio- | Reference |

| 2'-MOE modification at the cleavage site of an siRNA improved specificity and silencing activity by facilitating oriented RISC loading. | Suggests the compound can be used to optimize siRNA strand selection and reduce off-target effects. | nih.gov |

| The combination of 2-thio and 2'-O-modifications boosts thermodynamic stability and nuclease resistance. | Indicates the compound would likely create highly stable and potent siRNAs. | ebi.ac.uk |

| Stereopure modifications in siRNAs improved Ago2 loading and led to gene silencing lasting at least 14 weeks in mice. | Highlights the potential for the compound to contribute to long-duration gene silencing in research models. | researchgate.netnih.gov |

| 2'-MOE gapmers provide more consistent knockdown of endogenous gene expression compared to 2'-OMe gapmers. | Shows the superiority of the 2'-MOE component for potent gene silencing. | idtdna.com |

This table presents an interactive summary of key research findings relevant to the compound's application in RNAi.

Cellular Uptake and Intracellular Localization Mechanisms

The journey of an oligonucleotide from the extracellular environment to its intracellular target is a complex process, heavily influenced by its chemical composition. For oligonucleotides containing Uridine, 2'-O-(2-methoxyethyl)-2-thio-, their cellular entry and distribution are governed by a series of interactions with cellular components.

Mechanistic Studies of Cellular Entry Pathways

The cellular uptake of oligonucleotides modified with 2'-O-MOE is predominantly mediated by endocytosis. nih.gov This process involves the internalization of the oligonucleotide through the cell membrane, often facilitated by interactions with cell surface proteins. Research indicates that ASOs with phosphorothioate (B77711) (PS) backbones, which are commonly used in conjunction with 2'-O-MOE modifications, can bind to a variety of cellular proteins. nih.gov This protein binding is a critical factor in initiating the endocytic process.

While specific studies on the 2-thio modification's direct role in cellular entry are not extensively detailed in the provided information, the general principles of ASO uptake provide a framework for understanding its potential influence. The presence of the sulfur atom in the 2-thio-uridine could potentially alter the oligonucleotide's affinity for certain cell surface receptors or transport proteins, thereby modulating the efficiency of its internalization. The replacement of a phosphate (B84403) oxygen with sulfur in oligonucleotide phosphorothioates has been shown to significantly enhance cellular uptake through a process termed thiol-mediated uptake. nih.gov This suggests that the sulfur atom in the 2-thio modification might also contribute to interactions with cellular thiols and disulfides, facilitating entry.

| Cellular Entry Pathway | Key Features |

| Endocytosis | Primary mechanism for ASO uptake. Involves the invagination of the cell membrane to form vesicles containing the oligonucleotide. nih.gov |

| Protein Binding | ASOs, particularly those with PS backbones, bind to numerous cell surface and extracellular proteins, which can facilitate their uptake. nih.govnih.gov |

| Thiol-Mediated Uptake | The presence of sulfur, as in a phosphorothioate backbone, can lead to dynamic covalent exchange with cellular thiols, enhancing cell penetration. nih.gov The 2-thio modification on the uridine base may also participate in similar interactions. |

Subcellular Distribution and Compartmentalization within Research Systems

Following cellular entry, the subcellular distribution of oligonucleotides is a critical determinant of their activity. After endocytosis, ASOs are initially localized within endosomes. nih.govnih.gov The subsequent trafficking of these vesicles can lead to several outcomes: the ASO can be recycled back to the extracellular space, degraded in lysosomes, or escape the endosomal pathway to reach the cytoplasm and nucleus, which are the primary sites of action for many antisense applications. researchgate.net

The 2'-O-MOE modification has been shown to influence the subcellular localization of ASOs. researchgate.net The chemical properties conferred by this modification can affect interactions with intracellular proteins that govern trafficking. For instance, certain proteins have been found to co-localize with ASOs and alter their distribution within the cell. nih.gov

While direct evidence on the specific impact of the 2-thio modification on subcellular distribution is limited, it is plausible that this alteration could influence the ASO's interactions with endosomal and cytosolic proteins, thereby affecting its escape from endosomes and subsequent compartmentalization. The ultimate distribution within the cell is a result of a complex interplay between the oligonucleotide's chemical modifications and the cellular machinery.

The general subcellular fate of 2'-O-MOE modified ASOs is outlined below:

| Subcellular Compartment | Role in ASO Trafficking |

| Endosomes | Initial destination after cellular uptake. ASOs can be trapped here or escape to the cytosol. nih.govresearchgate.net |

| Lysosomes | A degradative compartment where ASOs that do not escape endosomes may be trafficked and broken down. researchgate.net |

| Cytoplasm | A key compartment for the activity of some ASOs. Escape from endosomes is necessary to reach the cytoplasm. researchgate.net |

| Nucleus | The primary site of action for many ASOs that modulate gene expression through mechanisms like RNase H-mediated degradation or splicing modulation. idtdna.com |

Comparative Analysis with Other 2 Modified Nucleosides in Oligonucleotide Research

Comparison with 2'-O-Methoxyethyl (MOE) Modification

The 2'-O-methoxyethyl (2'-MOE) modification is a widely used second-generation modification in antisense oligonucleotides (ASOs). biosearchtech.com It is known for conferring excellent nuclease resistance and high binding affinity to target RNA.

Both Uridine (B1682114), 2'-O-(2-methoxyethyl)-2-thio- (hereafter referred to as 2'-S-MOE-U) and 2'-O-Methoxyethyl-uridine (2'-MOE-U) significantly influence the sugar pucker conformation of the ribose ring. The bulky 2'-MOE group favors a C3'-endo (RNA-like) sugar conformation, which is pre-organized for binding to A-form RNA helices. biosearchtech.com This conformational preference contributes to the high binding affinity of MOE-modified oligonucleotides.

The introduction of a 2-thio modification on the uracil (B121893) base, as seen in 2'-S-MOE-U, further reinforces this effect. The 2-thiouridine (B16713) (s²U) modification is known to strongly promote a C3'-endo sugar pucker. researchgate.net This is attributed to steric and electronic effects of the larger sulfur atom at the C2 position. Therefore, in 2'-S-MOE-U, the conformational bias towards C3'-endo is expected to be even more pronounced than in 2'-MOE-U alone, leading to a more ordered, A-RNA-like helical structure. researchgate.net

Oligonucleotides incorporating 2'-MOE modifications exhibit a significant increase in thermal stability (T_m) when hybridized to a complementary RNA strand, typically an increase of 1.5 to 2.0 °C per modification. biosearchtech.com This enhancement is a direct result of the pre-organized C3'-endo conformation. biosearchtech.com The 2-thio modification in 2-thiouridine is also independently known to enhance the stability of duplexes with complementary adenosine (B11128). nih.govnih.gov

| Feature | 2'-O-(2-methoxyethyl)-2-thio-uridine (2'-S-MOE-U) | 2'-O-Methoxyethyl-uridine (2'-MOE-U) |

| Sugar Pucker | Strongly favors C3'-endo (RNA-like) | Favors C3'-endo (RNA-like) |

| Hybridization Affinity (vs. RNA) | High; expected to be greater than 2'-MOE-U | High (ΔT_m ≈ +1.5 to +2.0 °C/mod) |

| Nuclease Resistance | High | High |

| Key Structural Contributor | 2'-MOE group and 2-thio modification | 2'-MOE group |

Comparison with 2'-Fluoro (2'-F) Modification

The 2'-Fluoro (2'-F) modification is another important second-generation modification that installs a fluorine atom at the 2'-position. biosearchtech.com This small, highly electronegative atom strongly influences the sugar pucker and duplex stability.

Like 2'-MOE, the 2'-F modification locks the sugar into a C3'-endo conformation, leading to enhanced binding affinity. However, studies have shown that 2'-MOE modifications can provide superior nuclease resistance compared to 2'-F modifications. nih.gov Given that 2'-S-MOE-U contains the 2'-MOE group, it is expected to retain this high level of nuclease resistance, making it more stable in the presence of nucleases than an oligonucleotide with a 2'-F modification. While both modifications significantly increase hybridization affinity, the dual nature of 2'-S-MOE-U (base and sugar modification) may offer unique advantages in specific contexts, such as enhanced specificity.

| Feature | 2'-O-(2-methoxyethyl)-2-thio-uridine (2'-S-MOE-U) | 2'-Fluoro-uridine (2'-F-U) |

| Sugar Pucker | Strongly favors C3'-endo | Strongly favors C3'-endo |

| Hybridization Affinity (vs. RNA) | High | High |

| Nuclease Resistance | High | Moderate to High (less than 2'-MOE) nih.gov |

Comparison with 2'-O-Methyl (2'-O-Me) Modification

The 2'-O-Methyl (2'-O-Me) modification is one of the most common RNA modifications found in nature and was among the first to be incorporated into synthetic oligonucleotides. biosearchtech.comnih.gov

Both 2'-O-Me and 2'-MOE modifications enhance nuclease resistance and hybridization affinity. However, the longer 2-methoxyethyl side chain of MOE generally provides a greater stabilizing effect and higher potency in antisense applications compared to the simple methyl group of 2'-O-Me. biosearchtech.com Studies comparing ASOs with 2'-MOE and 2'-OMe modifications have shown that 2'-MOE ASOs are consistently more effective at suppressing target RNA levels.

Furthermore, research on 2'-O-methyl-2-thiouridine (s²U_m) has demonstrated that this modification provides higher thermal stability and greater selectivity for its cognate adenine (B156593) (A) over a guanine (B1146940) (G) wobble pair compared to unmodified uridine. nih.gov By combining the superior 2'-MOE group with the 2-thio modification, 2'-S-MOE-U is expected to exhibit even more robust hybridization affinity, nuclease resistance, and base-pairing specificity than 2'-O-Me-uridine.

| Feature | 2'-O-(2-methoxyethyl)-2-thio-uridine (2'-S-MOE-U) | 2'-O-Methyl-uridine (2'-O-Me-U) |

| Sugar Pucker | Strongly favors C3'-endo | Favors C3'-endo |

| Hybridization Affinity (vs. RNA) | High | Moderate to High (less than 2'-MOE) |

| Nuclease Resistance | High | High (less than 2'-MOE) biosearchtech.com |

| Potency (ASO) | High (inferred from 2'-MOE) | Moderate (less than 2'-MOE) |

Comparison with Locked Nucleic Acid (LNA) and Constrained Ethyl (cEt) Modifications

Locked Nucleic Acid (LNA) and constrained ethyl (cEt) are bicyclic nucleotide analogs that feature a covalent bridge between the 2'-oxygen and the 4'-carbon of the ribose ring. This bridge "locks" the sugar in a rigid C3'-endo conformation, leading to unprecedented increases in hybridization affinity.

The primary difference between 2'-S-MOE-U and LNA/cEt lies in conformational flexibility. While 2'-S-MOE-U strongly prefers the C3'-endo pucker, it remains flexible. In contrast, LNA and cEt are conformationally locked. This rigidity gives LNA and cEt the highest binding affinity among common modifications, with a ΔT_m of up to +10 °C per modification. Studies comparing LNA-2-thiouridine with 2'-O-methyl-2-thiouridine have shown that the LNA scaffold provides a larger enhancement in stability and selectivity. nih.gov A similar trend would be expected when comparing with the more flexible 2'-S-MOE-U.

However, the extreme affinity of LNA can sometimes be a drawback, leading to off-target effects or poor strand invasion. The relative flexibility of the 2'-MOE chain in 2'-S-MOE-U may offer a more balanced profile of high affinity and good specificity for certain applications.

| Feature | 2'-O-(2-methoxyethyl)-2-thio-uridine (2'-S-MOE-U) | Locked Nucleic Acid (LNA) / Constrained Ethyl (cEt) |

| Sugar Pucker | Strongly favors C3'-endo (flexible) | Rigidly locked in C3'-endo |

| Hybridization Affinity (vs. RNA) | High | Very High (Highest among common mods) |

| Nuclease Resistance | High | Very High |

| Conformational Flexibility | Retains some flexibility | Rigid |

Comparison with 2-Thiouridine (s²U) and 4'-Thio RNA Modifications

This comparison highlights the effect of the combined modification in 2'-S-MOE-U versus modifications at a single position.

2-Thiouridine (s²U): This is a naturally occurring modification where the oxygen at the C2 position of the uracil base is replaced by sulfur. caymanchem.com As a standalone modification, s²U significantly stabilizes U-A base pairs, increases the T_m of RNA duplexes, and enhances discrimination against G-U wobble pairs. nih.govcaymanchem.com However, it does not possess the 2'-substituent that confers the high level of nuclease resistance seen in 2'-S-MOE-U. Therefore, 2'-S-MOE-U incorporates the base-pairing benefits of s²U and adds the crucial pharmacokinetic advantage of nuclease stability from the 2'-MOE group.

4'-Thio RNA: This modification involves replacing the oxygen atom in the ribose ring (O4') with a sulfur atom. This change alters the sugar pucker equilibrium and can also increase nuclease resistance and binding affinity. The key difference is the location of the modification. In 2'-S-MOE-U, the modifications are on the base (2-thio) and at the 2'-position of the sugar. In 4'-Thio RNA, the modification is within the sugar ring itself. Both strategies aim to enhance oligonucleotide properties, but they do so through distinct structural changes, making them suitable for different applications. 2'-S-MOE-U represents a dual-modification strategy on both the base and a sugar substituent, whereas 4'-Thio RNA is a modification of the core sugar backbone.

| Feature | 2'-O-(2-methoxyethyl)-2-thio-uridine (2'-S-MOE-U) | 2-Thiouridine (s²U) | 4'-Thio RNA |

| Modification Site(s) | C2 of base and 2'-position of sugar | C2 of base | 4'-position of sugar ring |

| Sugar Pucker | Strongly favors C3'-endo | Favors C3'-endo | Alters sugar pucker equilibrium |

| Hybridization Affinity | High | Moderate increase | Moderate increase |

| Nuclease Resistance | High | Low (similar to RNA) | Increased |

Evaluation of Combined 2'-O-MOE and 2-Thio Effects vs. Individual Modifications

In the rational design of therapeutic oligonucleotides, the strategic combination of chemical modifications is a key approach to optimizing multiple biophysical properties simultaneously. The 2'-O-(2-methoxyethyl) (2'-O-MOE) modification is a cornerstone of second-generation antisense technology, prized for its ability to enhance binding affinity to target RNA and confer significant nuclease resistance. nih.govnih.govidtdna.com Concurrently, the 2-thio modification of pyrimidines, such as in 2-thiouridine, is known to pre-organize the sugar moiety into a favorable C3'-endo conformation, which also increases duplex stability. nih.govnih.govsemanticscholar.org Research into the properties of Uridine, 2'-O-(2-methoxyethyl)-2-thio-, a nucleoside analog that incorporates both modifications, reveals a synergistic or additive enhancement of these desirable characteristics.

The combination of a 2-thio modification on the base and a 2'-O-MOE group on the sugar has been shown to boost both thermodynamic stability and nuclease resistance beyond the effects of each individual modification. researchgate.net This enhancement is attributed to favorable stereoelectronic effects. The 2'-O-MOE group, with its electronegative oxygen atoms, and the 2-thio modification work in concert to more rigidly lock the sugar into the C3'-endo pucker characteristic of A-form RNA duplexes. researchgate.net This pre-organization minimizes the entropic penalty of hybridization, leading to stronger binding to the complementary RNA strand.

A review of modifications for antisense therapeutics highlights that base modifications like 2-thiothymine (a close analog of 2-thiouridine) provide an additive effect to the binding affinity conferred by 2'-O-MOE modifications. nih.gov This suggests that the benefits of each modification are cumulative, allowing for a multi-faceted improvement of the oligonucleotide's drug-like properties.

Detailed research findings on the comparative effects are summarized below, illustrating the superior properties of the combined modification approach.

Detailed Research Findings

Studies comparing oligonucleotides with individual versus combined modifications demonstrate a clear advantage for the dual-modified nucleoside. The primary benefits are observed in two critical areas for in vivo applications: binding affinity (thermal stability) and resistance to enzymatic degradation.

A key study investigated the properties of an oligonucleotide containing 2'-O-[2-(methoxy)ethyl]-2-thiothymidine (an analog of the subject compound) and compared its effects to an oligonucleotide containing only the 2'-O-MOE modification. The results confirmed that the combination of the 2-thio and 2'-O-MOE modifications significantly enhances thermodynamic stability and nuclease resistance. researchgate.net The 2'-O-MOE group itself increases the melting temperature (T_m) of an oligonucleotide-RNA duplex by approximately 0.9 to 1.6 °C per modification, while the 2-thio modification also contributes to duplex stability. nih.gov The combination of these effects results in a highly stable duplex, which is crucial for potent antisense activity.

The table below collates the expected contributions of each modification to key oligonucleotide properties based on published research.

| Property | Unmodified Uridine | 2'-O-MOE Uridine | 2-Thiouridine | Combined 2'-O-MOE-2-Thiouridine |

|---|---|---|---|---|

| Binding Affinity (ΔT_m per modification vs. unmodified) | Baseline | +0.9 to +1.6 °C nih.gov | Stabilizing nih.gov | Additive/Synergistic increase; boosted stability researchgate.netnih.gov |

| Nuclease Resistance | Low | High nih.govidtdna.com | Increased researchgate.net | Boosted/Very High researchgate.net |

| Preferred Sugar Pucker | Flexible (C2'-endo) | C3'-endo nih.gov | C3'-endo nih.gov | Strongly C3'-endo researchgate.net |

The structural basis for these enhanced properties lies in the conformational rigidity imposed by the modifications. The 2'-O-MOE group favors the C3'-endo sugar pucker, which is the ideal conformation for binding to an RNA target. nih.gov The 2-thio modification reinforces this preference. nih.gov The combination results in a nucleoside that is conformationally pre-organized for duplex formation, leading to a significant, additive increase in binding affinity. researchgate.netnih.gov

| Modification | Primary Contribution | Reported Outcome When Combined |

|---|---|---|

| 2'-O-(2-methoxyethyl) | High binding affinity, nuclease resistance, favorable pharmacokinetics. idtdna.comnih.gov | The combination of 2-thio and 2'-O-sugar modifications has been demonstrated to boost both thermodynamic stability and nuclease resistance. researchgate.net The effects on binding affinity are considered additive. nih.gov |

| 2-Thio | Enhanced duplex stability through pre-organization of sugar conformation and improved base stacking. nih.govnih.gov |

Advanced Research Applications and Methodologies Utilizing Uridine, 2 O 2 Methoxyethyl 2 Thio

Development of Biophysical Probes and Reporter Systems

The unique properties of Uridine (B1682114), 2'-O-(2-methoxyethyl)-2-thio- make it a valuable component in the design of biophysical probes for studying nucleic acid structure, dynamics, and interactions.

The site-specific incorporation of modified nucleosides is a powerful technique for probing the structure and stability of nucleic acids. The 2-thio and 2'-MOE modifications each contribute distinct and advantageous properties. The sulfur atom at the 2-position of the uracil (B121893) base (2-thiouridine or s2U) has been shown to stabilize the C3'-endo sugar conformation, which is characteristic of A-form RNA helices. genelink.comnih.govnih.gov This pre-organization of the sugar pucker enhances the binding affinity and thermodynamic stability of RNA duplexes. nih.govnih.govcaymanchem.com

The 2'-MOE modification is a well-established second-generation modification that significantly increases the nuclease resistance and binding affinity of oligonucleotides to complementary RNA targets. glenresearch.com The combination of the 2-thio modification with a 2'-O-alkoxy group, such as in 2'-O-methyl-2-thiouridine, has been demonstrated to synergistically enhance both thermodynamic stability and resistance to nuclease degradation. researchgate.net This combined effect makes Uridine, 2'-O-(2-methoxyethyl)-2-thio- an excellent candidate for incorporation into oligonucleotides designed to study nucleic acid conformation, as it helps to lock in a specific structure and improve the stability of the system under investigation.

While not intrinsically fluorescent, the 2-thiouracil (B1096) moiety can be used as a reporter in certain spectroscopic assays. Its unique UV absorption profile, distinct from canonical bases, allows for specific monitoring. caymanchem.com More significantly, its presence can be selectively detected in fluorescence-based assays. For instance, research has focused on developing fluorescence "turn-on" methods for detecting other thiolated nucleosides, such as 4-thiouridine (B1664626), with high selectivity over 2-thiouridine (B16713) analogues. rsc.orgrsc.org This selectivity is crucial, demonstrating that probes can be designed to differentiate between various thio-modifications within a nucleic acid sequence. Such methodologies allow for the precise analysis of the location and environment of the 2-thio group, providing insights into local structural changes or binding events without the need for a bulky fluorophore that might perturb the system.

Oligonucleotides for Gene Targeting and Modulation Studies in in vitro Systems

Oligonucleotides containing Uridine, 2'-O-(2-methoxyethyl)-2-thio- are highly valuable for in vitro studies aimed at targeting and modulating gene expression. These applications, primarily in the realm of antisense technology, leverage the superior properties conferred by the dual modifications.

The 2'-MOE modification is widely used in antisense oligonucleotides (ASOs) to increase their affinity for target mRNA and enhance their resistance to cellular nucleases. ox.ac.uk This leads to a longer-lasting and more potent effect. ASOs can be designed as "gapmers," which feature a central DNA-like region capable of recruiting RNase H to cleave the target RNA, flanked by modified wings (e.g., with 2'-MOE) that increase affinity and stability.

The inclusion of the 2-thio modification further refines these tools. Substituting uridine with 2-thiouridine enhances base-pairing specificity, showing a strong preference for adenosine (B11128) and discriminating against mismatched guanosine (B1672433) wobble pairs. genelink.comnih.govnih.gov This increased fidelity is critical for reducing off-target effects. Studies using the related 2'-O-methyl-2-thiouridine have confirmed its higher selectivity for adenine (B156593) over guanine (B1146940) compared to unmodified uridine. nih.gov Therefore, an ASO containing 2'-O-MOE-2-thio-uridine would be expected to exhibit enhanced stability, potent target knockdown, and superior specificity, making it a powerful tool for in vitro gene function studies and for validating gene targets.

| Modification | Primary Benefit in Gene Targeting | Supporting Findings |

| 2'-O-(2-methoxyethyl) (MOE) | Increased nuclease resistance and binding affinity to target RNA. glenresearch.comox.ac.uk | Used in ASO "gapmer" designs to enhance stability and potency. |

| 2-thio-uridine (s2U) | Improved base-pairing specificity; enhanced duplex stability. genelink.comnih.govnih.gov | Increases selectivity for complementary adenosine (A) over mismatched guanosine (G). nih.govnih.gov |

| Combined 2'-O-MOE-2-thio-Uridine | Synergistic enhancement of stability, target affinity, and specificity. | Combination of 2-thio and 2'-O-modifications boosts both thermodynamic stability and nuclease resistance. researchgate.net |

Research on Quadruplex-Forming Oligonucleotides and Their Stability

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which play roles in key biological processes and are targets for therapeutic research. nih.govwikipedia.org The stability and biological function of these structures can be modulated by chemical modifications.

Extrapolating from these findings, the incorporation of Uridine, 2'-O-(2-methoxyethyl)-2-thio- into the loop regions of G-quadruplexes is a promising strategy. It is anticipated to enhance the thermodynamic stability and nuclease resistance of the quadruplex without altering its fundamental structure, thereby creating more robust G-quadruplex-based tools for research and diagnostics.

Integration into Aptamer Research and Development

Aptamers are short, single-stranded oligonucleotides that fold into specific three-dimensional structures to bind targets with high affinity and specificity. nih.gov A major challenge in their development is ensuring stability against nucleases. nih.gov Chemical modifications are essential for overcoming this limitation.

The 2'-MOE modification is known to confer significant nuclease resistance, making it an attractive choice for stabilizing aptamers. Similarly, other 2'-O-alkyl modifications, like the 2'-O-methyl group, have been shown to increase aptamer stability, sometimes without compromising binding affinity. nih.gov The introduction of modified bases can also enhance the binding properties of aptamers. nih.govgoogle.com The 2-thio modification, by promoting a specific sugar pucker and enhancing stacking interactions, can contribute to a more stable and defined aptamer structure, potentially leading to improved target recognition. genelink.comnih.gov The combination of 2'-MOE and 2-thio modifications in Uridine, 2'-O-(2-methoxyethyl)-2-thio- is therefore a logical approach to generate highly stable and robust aptamers for research, diagnostic, and therapeutic applications.

Application in Nucleic Acid Hybridization-Based Diagnostic Research Methodologies

The performance of nucleic acid hybridization probes, used in techniques like Northern blotting, fluorescence in situ hybridization (FISH), and microarrays, depends on their affinity and specificity for the target sequence. Uridine, 2'-O-(2-methoxyethyl)-2-thio- offers significant advantages for these applications.

The 2'-MOE modification is known to increase the melting temperature (Tm) of a nucleic acid duplex, indicating stronger binding to the complementary RNA strand. ox.ac.uknih.gov The 2-thiouridine modification also substantially stabilizes duplexes, particularly the s2U-A base pair, compared to a standard U-A pair. nih.govnih.gov Research on a pentamer RNA duplex showed that a single s2U substitution increased the Tm by 11.7°C compared to the unmodified control. nih.govnih.gov This enhanced thermodynamic stability allows for the use of more stringent hybridization and washing conditions, reducing non-specific binding and improving signal-to-noise ratios in diagnostic assays.

Moreover, the 2-thio modification significantly destabilizes mismatched base pairs, such as the s2U-G wobble pair, thereby increasing the probe's specificity. caymanchem.comnih.gov This ability to better discriminate between perfectly matched and single-mismatched targets is critical for applications like allele-specific detection. Probes containing Uridine, 2'-O-(2-methoxyethyl)-2-thio- are thus expected to provide higher sensitivity and specificity in hybridization-based diagnostic research.

| Property | Effect of 2-thiouridine (s2U) vs. Uridine (U) on Duplex Stability |

| Melting Temperature (Tm) of Duplex with Complementary Adenine | s2U-A duplex Tm = 30.7 °C |

| U-A duplex Tm = 19.0 °C | |

| Stability Order | The stability of duplexes was found to be in the order: s2U > U > s4U (4-thiouridine). nih.govnih.gov |

| Data from UV thermal melting studies of a pentamer RNA duplexed with a complementary 2'-O-methyl-ribonucleotide strand. nih.govnih.gov |

Future Directions and Emerging Research Avenues

Rational Design Principles for Optimizing Oligonucleotide Functionality

The development of effective oligonucleotide-based tools and therapeutics hinges on the rational design of their chemical composition. The primary goals are to increase binding affinity to the target RNA, enhance metabolic stability against nucleases, and ensure a favorable toxicity profile. nih.gov The 2'-O-(2-methoxyethyl) modification is a well-established "second-generation" modification that significantly enhances these properties. researchgate.net